molecular formula C9H15N3O2 B2398465 Ethyl 3-(4-amino-2-methylpyrazol-3-yl)propanoate CAS No. 2248378-19-8

Ethyl 3-(4-amino-2-methylpyrazol-3-yl)propanoate

Cat. No.: B2398465
CAS No.: 2248378-19-8
M. Wt: 197.238
InChI Key: HVPBUXXEHLMVKF-UHFFFAOYSA-N
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Description

Ethyl 3-(4-amino-2-methylpyrazol-3-yl)propanoate is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring, which is known for its versatility in organic synthesis and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-amino-2-methylpyrazol-3-yl)propanoate typically involves the reaction of 4-amino-2-methylpyrazole with ethyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the nucleophilic addition of the pyrazole to the acrylate. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-amino-2-methylpyrazol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing the compound’s reactivity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups .

Scientific Research Applications

Ethyl 3-(4-amino-2-methylpyrazol-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl 3-(4-amino-2-methylpyrazol-3-yl)propanoate exerts its effects involves interactions with specific molecular targets. In medicinal applications, the compound may inhibit certain enzymes or receptors, disrupting cellular processes and leading to therapeutic effects. For instance, its anticancer activity is believed to result from the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-amino-2-methylpyrazol-3-yl)propanoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a promising candidate for various scientific research applications .

Properties

IUPAC Name

ethyl 3-(4-amino-2-methylpyrazol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-3-14-9(13)5-4-8-7(10)6-11-12(8)2/h6H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPBUXXEHLMVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=NN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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